3-{1-azabicyclo[2.2.2]octan-3-yl}-3-azatricyclo[7.3.1.0,5,13]trideca-1(13),9,11-trien-2-one hydrochloride
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Overview
Description
3-{1-Azabicyclo[222]octan-3-yl}-3-azatricyclo[7310,5,13]trideca-1(13),9,11-trien-2-one hydrochloride is a complex organic compound featuring multiple bicyclic and tricyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-azabicyclo[2.2.2]octan-3-yl}-3-azatricyclo[7.3.1.0,5,13]trideca-1(13),9,11-trien-2-one hydrochloride involves multiple steps, starting with the formation of the azabicyclo[2.2.2]octane core. This can be achieved through a series of cyclization reactions, often involving palladium-catalyzed processes . The tricyclic structure is then introduced through further cyclization and functionalization steps.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{1-Azabicyclo[2.2.2]octan-3-yl}-3-azatricyclo[7.3.1.0,5,13]trideca-1(13),9,11-trien-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to simplify the structure or remove specific functional groups.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Scientific Research Applications
3-{1-Azabicyclo[222]octan-3-yl}-3-azatricyclo[731
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and receptor binding due to its unique structure.
Medicine: Could be explored for its pharmacological properties, particularly in the development of new drugs.
Industry: May be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for 3-{1-azabicyclo[2.2.2]octan-3-yl}-3-azatricyclo[7.3.1.0,5,13]trideca-1(13),9,11-trien-2-one hydrochloride involves its interaction with specific molecular targets. These interactions can include binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
What sets 3-{1-azabicyclo[222]octan-3-yl}-3-azatricyclo[7310,5,13]trideca-1(13),9,11-trien-2-one hydrochloride apart is its combination of bicyclic and tricyclic structures, which can confer unique chemical and biological properties
Properties
IUPAC Name |
2-(1-azabicyclo[2.2.2]octan-3-yl)-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O.ClH/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-21(19)17-12-20-9-7-13(17)8-10-20;/h2,4,6,13,15,17H,1,3,5,7-12H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLDRWYVIKMSFFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(C(=O)C3=CC=CC(=C23)C1)C4CN5CCC4CC5.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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